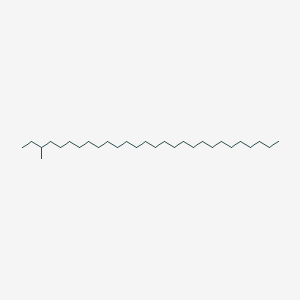

3-Methyloctacosane

Description

Properties

IUPAC Name |

3-methyloctacosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(3)5-2/h29H,4-28H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYAJJNZSLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423989 | |

| Record name | 3-methyloctacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65820-58-8 | |

| Record name | 3-methyloctacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Distribution of 3 Methyloctacosane

Identification in Arthropod Species

Stored Product Pests (e.g., Tribolium castaneum)

The red flour beetle, Tribolium castaneum, is a significant global pest of stored products. nih.govbeilstein-journals.org Its cuticle is covered in a layer of lipids, with hydrocarbons being the major category. nih.gov These CHCs, including 3-methyloctacosane, serve as a primary barrier against environmental stressors. nih.gov

Studies analyzing the lipid composition of T. castaneum have identified a range of hydrocarbons from C25 to C32. nih.govresearchgate.net Within this profile, this compound has been consistently identified. nih.govnih.gov Research using direct immersion solid-phase microextraction (DI-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has quantified the presence of this compound in both the cuticle and the whole body of the insect. One study found the relative abundance of this compound to be 4.66% in cuticular extractions and 2.27% in homogenized body extractions, indicating it is more concentrated on the insect's surface. nih.gov

Interestingly, the abundance of this compound, along with other hydrocarbons, has been found to be significantly higher in phosphine-resistant strains of T. castaneum compared to susceptible strains. nih.gov This suggests a potential role of cuticular hydrocarbons in the mechanisms of insecticide resistance.

Table 1: Relative Abundance of this compound in Tribolium castaneum

| Extraction Method | Mean Peak Area (ions/s) | Relative Abundance (%) |

|---|---|---|

| Cuticular Extraction | 531 ± 76 | 4.66 |

| Homogenized Body | 133 ± 10 | 2.27 |

Data sourced from a 2019 study on lipid analysis in T. castaneum. nih.gov

Drosophila Species

Cuticular hydrocarbons play a critical role as contact pheromones in many Drosophila species, mediating courtship and mate recognition. uark.edumdpi.com The composition of these hydrocarbon profiles is often species-specific. uark.edu

While the isomer 2-methyloctacosane (B72815) has been frequently reported in the CHC profiles of various Drosophila species like D. melanogaster and D. virilis nih.govbiorxiv.orgscienceopen.com, this compound has been specifically identified as a female sex pheromone in species belonging to the D. mojavensis cluster. sakura.ne.jp This includes Drosophila arizonae, Drosophila mojavensis, and Drosophila navojoa. sakura.ne.jp The variation in these chemical signals contributes to reproductive isolation among these closely related species. uark.edu

The production of methyl-branched alkanes in Drosophila can be influenced by environmental factors. For example, studies on D. ezoana have shown that the quantity of cuticular hydrocarbons, including 2-methyl-octacosane, changes significantly with varying rearing temperatures. biorxiv.orgresearchgate.net

Other Invertebrate Systems

The presence of this compound is not limited to stored product pests and Drosophila. It has been identified in a diverse range of other invertebrates, highlighting its widespread role in insect biology.

Termites: The Formosan subterranean termite, Coptotermes formosanus, is reported to have this compound as one of its constituents. nih.gov

Ants: This compound is found in the cuticular hydrocarbon profile of Pseudomyrmex ants, which are known for their mutualistic relationships with acacia plants. These chemical profiles are characteristic to individuals inhabiting the same acacia, and a lack of aggression is observed between them. d-nb.info

Blowflies: In the blowfly Calliphora vicina, a species of forensic importance, this compound is one of the key compounds that helps discriminate between different geographical populations. oup.com

Bark Beetles: Several species of bark beetles in the genus Dendroctonus produce homologous series of 3-methylalkanes. Specifically, the western pine beetle (D. brevicomis) produces a series that includes this compound, while the southern pine beetle (D. frontalis) produces a series extending to 3-methylnonacosane. usda.gov

Table 2: Occurrence of this compound in Various Invertebrate Species

| Species | Common Name | Order | Family | Reference |

|---|---|---|---|---|

| Tribolium castaneum | Red Flour Beetle | Coleoptera | Tenebrionidae | nih.govnih.gov |

| Drosophila arizonae | - | Diptera | Drosophilidae | sakura.ne.jp |

| Drosophila mojavensis | - | Diptera | Drosophilidae | sakura.ne.jp |

| Drosophila navojoa | - | Diptera | Drosophilidae | sakura.ne.jp |

| Coptotermes formosanus | Formosan Subterranean Termite | Blattodea | Rhinotermitidae | nih.gov |

| Pseudomyrmex sp. | Acacia Ant | Hymenoptera | Formicidae | d-nb.info |

| Calliphora vicina | Bluebottle Fly | Diptera | Calliphoridae | oup.com |

Biological and Ecological Functions of 3 Methyloctacosane

Contribution to Cuticular Hydrocarbon (CHC) Profiles

Cuticular hydrocarbons (CHCs) are a primary component of the waxy epicuticular layer on insects, consisting of a mixture of n-alkanes, alkenes, and methyl-branched alkanes. mdpi.comnih.gov This profile is not static; it varies qualitatively and quantitatively depending on factors like species, geographical location, and developmental stage. nih.govcore.ac.uk 3-Methyloctacosane is one of many methyl-branched alkanes that contributes to the specificity of these chemical signatures.

The chemical composition of an insect's cuticle changes throughout its life cycle. researchgate.net Studies show that the CHC profiles of eggs, larvae, pupae, and adults are often quantitatively and sometimes qualitatively distinct. researchgate.netgeneticsmr.org This ontogenetic shift is crucial as the functional requirements of the cuticle change with development. For example, research on the social wasp Polistes dominula revealed a greater abundance of linear alkanes in the brood compared to a higher proportion of branched alkanes in adults, highlighting the importance of branched alkanes as recognition signals in mature individuals. scielo.br

In the social wasp Protopolybia exigua, the CHC profile is qualitatively similar but quantitatively different across developmental stages. geneticsmr.org A detailed analysis of its CHC composition revealed the presence of this compound in the larval and pupal stages, while it was not detected in the egg or adult stages. geneticsmr.org Specifically, its relative abundance was 0.57% in larvae and 0.35% in pupae, demonstrating clear quantitative variation during development. geneticsmr.org This suggests a stage-specific role or biosynthetic regulation of this particular compound.

Table 1: Relative Abundance of this compound Across Developmental Stages of Protopolybia exigua Data sourced from Silva et al., 2016. geneticsmr.org

| Developmental Stage | Relative Abundance (%) |

|---|---|

| Egg | Not Detected |

| Larva | 0.57 |

| Pupa | 0.35 |

| Adult | Not Detected |

The precise blend of CHCs is often species-specific and can even be used to distinguish between closely related species or different geographic populations of the same species. scielo.broup.com this compound has been identified as a key differentiating compound in several insect groups.

A study of three species of social wasps from the genus Mischocyttarus found that while ten CHC compounds were common to all, their relative proportions differed significantly. scielo.br Notably, the relative percentage of this compound was significantly higher in Mischocyttarus latior compared to M. bertonii and M. consimilis. scielo.br In another example, this compound was one of the main compounds with significant loading values in a principal component analysis that successfully separated different geographic populations (from the UK, Germany, and Turkey) of the blowfly Calliphora vicina. oup.com This indicates its importance as a discriminant compound for identifying population-specific chemical profiles. oup.com Furthermore, in the lesser grain borer, Rhyzopertha dominica, the abundance of this compound was found to be significantly higher in a phosphine-resistant strain compared to a susceptible strain, suggesting a role in the chemical profile associated with pesticide resistance. murdoch.edu.au

Table 2: Quantitative Presence of this compound in Specific Insect Profiles This table summarizes findings from various studies where this compound was identified as a significant or differentiating compound.

| Species | Context | Finding Regarding this compound | Reference |

|---|---|---|---|

| Mischocyttarus latior | Interspecific Variation | Significantly higher relative percentage compared to M. bertonii and M. consimilis. | scielo.br |

| Calliphora vicina | Geographic Population Variation | Identified as a key discriminant compound separating populations from different countries. | oup.com |

| Rhyzopertha dominica | Pesticide Resistance | Significantly higher abundance in phosphine-resistant strains compared to susceptible ones. | murdoch.edu.au |

Role in Chemical Communication and Recognition Systems

Beyond their structural and physiological roles, CHCs are fundamental to insect chemical communication. scielo.br These low-volatility compounds act as contact pheromones, conveying information about species, colony membership, caste, and reproductive status, particularly in social insects. scielo.br

In social insects like ants and wasps, the ability to distinguish nestmates from non-nestmates is crucial for maintaining colony integrity. scielo.br This recognition is mediated by a colony-specific chemical signature, or "colony odor," which is composed of the specific blend of CHCs on the cuticles of its members. elifesciences.org Individuals learn the colony's unique hydrocarbon template and use it to identify intruders. elifesciences.org this compound is a documented component of these complex recognition cues. For example, it is present in the cuticular profile of the ant Camponotus floridanus, where the exchange of CHCs via mouth-to-mouth fluid transfer (trophallaxis) helps create a uniform colony odor. elifesciences.org The recognition system relies not on a single compound but on the perception of the quantitative ratios of the entire hydrocarbon mixture. Therefore, this compound functions as one of many signals within this complex chemical label.

CHCs are also involved in signaling between different species, such as in predator-prey or parasitoid-host interactions. Parasitoid wasps, for instance, use a variety of chemical cues to locate their hosts. Research has shown that the parasitoid wasp Cotesia marginiventris can track its caterpillar host, Spodoptera frugiperda, by detecting non-volatile chemical footprints left on plant surfaces. Analysis of these chemical residues revealed a profile of hydrocarbons, including this compound, that act as a kairomone, a chemical signal that benefits the receiver (the parasitoid) at the expense of the emitter (the host caterpillar).

Involvement in Adaptive Physiological Mechanisms

The primary and most fundamental function of the cuticular hydrocarbon layer is to provide a waterproof barrier that protects terrestrial insects from desiccation. nih.gov The composition of this layer is critical to its function, as different hydrocarbons have different physical properties. The melting temperature of the CHC blend, which determines the fluidity and permeability of the wax layer, is influenced by the chain length and degree of branching of its constituent molecules. nih.gov

Longer-chain alkanes and less-branched alkanes generally have higher melting points and provide more effective protection against water loss, particularly at higher temperatures. As a long-chain (C29) methyl-branched alkane, this compound contributes to this protective barrier. The quantitative variation of this and other CHCs in response to environmental pressures is a key adaptive mechanism. For instance, the differences observed in the CHC profiles of geographically distinct populations of Calliphora vicina, where this compound is a discriminant compound, are linked to adaptations to different local climates. oup.com Similarly, the increased abundance of this compound in phosphine-resistant strains of the beetle Rhyzopertha dominica suggests its involvement in a physiological response that confers protection against chemical stressors. nih.govmurdoch.edu.au

Barrier Function and Environmental Protection

This compound is a type of methyl-branched alkane that plays a crucial role as a component of cuticular hydrocarbons (CHCs) in a wide range of organisms, particularly insects. scielo.brscielo.br These hydrocarbons form a waxy, lipid layer on the outer surface of the cuticle, which serves as a primary defense against environmental challenges. mesamalaria.orgscienceopen.comsenasica.gob.mx

The most critical function of this cuticular layer is the prevention of water loss, a process known as desiccation. mesamalaria.orgscienceopen.commurraystate.edu The hydrocarbon layer creates a waterproof barrier, which is essential for survival, especially in hot and dry environments where the risk of dehydration is high. mesamalaria.orgscienceopen.com The composition of CHCs, including the presence and proportion of compounds like this compound, influences the permeability of the cuticle and its effectiveness in retaining water. scienceopen.com

Adaptive Responses to Stressors

Organisms can modify the composition of their cuticular hydrocarbons in response to environmental stressors, a phenomenon known as phenotypic plasticity. murraystate.edumdpi.com The regulation of specific components like this compound is a key adaptive mechanism. Studies have shown that exposure to desiccation stress can induce changes in the CHC profile of insects. For instance, in some aquatic beetles, non-lethal desiccation exposure led to an increase in the relative abundance of longer-chain and methyl-branched alkanes, such as 3-methylheptacosane, which is believed to enhance waterproofing. mdpi.com

In the desert-dwelling fruit fly Drosophila mojavensis, the abundance of various CHCs, including 2-methyloctacosane (B72815), was shown to change significantly in response to desiccation exposure. nih.gov Similarly, the pollinating fig wasp Ceratosolen gravelyi exhibits pronounced seasonal variations in its CHC profile. biodiversity-science.net During the dry-hot season, these wasps show a decrease in the proportion of certain methylalkanes like 2-methyloctacosane, alongside an increase in long-chain n-alkanes, a strategy thought to bolster desiccation resistance. biodiversity-science.net These adjustments highlight how the modulation of specific branched-chain hydrocarbons is a vital strategy for coping with fluctuating environmental conditions like humidity and temperature. mdpi.combiodiversity-science.net The bacterium Azotobacter chroococcum has also been observed to produce 2-methyloctacosane as part of its metabolic response to biotic stress from co-cultivation with fungi. nih.gov

Contribution to Bioactive Profiles of Plant Extracts

A notable example is its role in extracts from the leaves of Egyptian sprouting broccoli (Brassica oleracea L. var. italica). researchgate.netekb.eg In a gas chromatography-mass spectrometry (GC-MS) analysis of a hexane (B92381) extract from these leaves, this compound was identified as the predominant compound, constituting 58.76% of the total components. researchgate.netekb.eg This particular extract demonstrated significant antimicrobial activity against the bacterium Helicobacter pylori, as well as against Escherichia coli and Staphylococcus aureus. researchgate.net

Similarly, the related compound 2-methyloctacosane was found to be a major component (21.30%) in the hexane extract of Allium chinense bulbs. d-nb.info This extract also exhibited potential antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. d-nb.info The presence of these long-chain branched alkanes is believed to contribute to the observed antimicrobial efficacy of the extracts. d-nb.info

The table below summarizes research findings on plant and microbial extracts where this compound or its isomer has been identified as a major bioactive component.

| Organism | Part/Condition | Extract Type | Compound | Relative Abundance (%) | Associated Bioactivity | Reference(s) |

| Brassica oleracea L. var. italica (Broccoli) | Fresh Leaves | Hexane | This compound | 58.76 | Antimicrobial (Anti-H. pylori, E. coli, S. aureus) | researchgate.net, ekb.eg |

| Allium chinense G. Don | Bulb | Hexane | 2-Methyloctacosane | 21.30 | Antibacterial (S. aureus, P. aeruginosa) | d-nb.info |

| Azotobacter chroococcum | Co-cultivation with fungus | - | 2-Methyloctacosane | Not specified | Antifungal | nih.gov |

Biosynthetic and Metabolic Pathways of Branched Alkanes Including 3 Methyloctacosane

Precursor Substrate Incorporation

The initial steps in the biosynthesis of 3-methyloctacosane and other branched alkanes involve the selection and incorporation of specific precursor substrates that will ultimately form the carbon backbone and the characteristic methyl branch.

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine provides the initial building blocks for the synthesis of branched-chain fatty acids. nih.govnih.govresearchgate.netyoutube.com These essential amino acids are converted into their corresponding branched-chain α-keto acids through the action of branched-chain aminotransferases. youtube.com These α-keto acids can then be oxidatively decarboxylated to form branched short-chain acyl-CoA primers, such as isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine). These primers are the foundation upon which the long carbon chain of the branched alkane is built.

Once the branched-chain acyl-CoA primer is formed, the carbon chain is elongated through the sequential addition of two-carbon units. wikipedia.orgjackwestin.com These two-carbon units are derived from malonyl-CoA, which is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. wikipedia.orgjackwestin.com Malonyl-CoA serves as the extender unit in fatty acid synthesis, with each round of elongation adding two carbons to the growing acyl chain. wikipedia.orgjackwestin.comquora.com

Fatty Acid Elongation and Branched Chain Formation

The elongation of the fatty acid chain and the precise placement of the methyl branch are critical steps in the biosynthesis of this compound.

The introduction of a methyl group at a specific position along the carbon chain is a defining feature of branched alkanes. In the case of internally branched alkanes, this is achieved by the substitution of a malonyl-CoA extender unit with a methylmalonyl-CoA unit during the elongation process. researchgate.netnih.govnih.govnih.gov The enzyme fatty acid synthase (FASN) can utilize methylmalonyl-CoA in place of malonyl-CoA, thereby incorporating a methyl branch into the growing fatty acid chain. nih.govnih.gov The stereochemistry of this methyl branch is highly conserved across different insect species. pnas.org

Fatty acid elongase (FAE) complexes, located in the endoplasmic reticulum, are responsible for the elongation of fatty acid chains beyond the initial synthesis by FASN. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov These multi-enzyme complexes catalyze a four-step cycle of condensation, reduction, dehydration, and a second reduction to add two-carbon units to the acyl chain. frontiersin.orgnih.govaocs.org The specificity of the FAE complexes, particularly the β-ketoacyl-CoA synthase (KCS) component, determines the final chain length of the fatty acid precursor. frontiersin.orgresearchgate.net It is within these elongation cycles that methylmalonyl-CoA can be incorporated to create the branched structure.

Terminal Hydrocarbon Synthesis Pathways

The final steps in the biosynthesis of this compound involve the conversion of the very-long-chain fatty acid (VLCFA) precursor into the final hydrocarbon product. This process typically involves a two-step pathway:

Reduction to an Aldehyde: The carboxyl group of the VLCFA is reduced to an aldehyde. This reaction is catalyzed by a fatty acyl-CoA reductase. nih.gov

Oxidative Decarbonylation: The resulting aldehyde undergoes oxidative decarbonylation, where the carbonyl carbon is removed as carbon dioxide, yielding the final alkane with one less carbon than the fatty acid precursor. researchgate.net This step is often catalyzed by a cytochrome P450 enzyme. researchgate.net

This terminal pathway results in the formation of the stable hydrocarbon, this compound, which can then be transported to the insect's cuticle. nih.gov

Data Tables

Table 1: Key Enzymes and Substrates in this compound Biosynthesis

| Step | Enzyme/Complex | Substrate(s) | Product |

|---|---|---|---|

| Primer Formation | Branched-chain aminotransferase | Branched-chain amino acids (e.g., Isoleucine) | Branched-chain α-keto acids |

| Branched-chain α-keto acid dehydrogenase | Branched-chain α-keto acids | Branched-chain acyl-CoAs (e.g., 2-methylbutyryl-CoA) | |

| Chain Elongation | Acetyl-CoA carboxylase | Acetyl-CoA | Malonyl-CoA |

| Fatty Acid Synthase (FASN) | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acids | |

| Further Elongation | Fatty Acid Elongase (FAE) Complex | Branched-chain fatty acyl-CoA, Malonyl-CoA | Very-long-chain branched fatty acyl-CoA |

| Terminal Synthesis | Fatty Acyl-CoA Reductase | Very-long-chain branched fatty acyl-CoA | Very-long-chain branched aldehyde |

Table 2: Precursor Molecules and their Role in Branched Alkane Synthesis

| Precursor Molecule | Role in Biosynthesis |

|---|---|

| Isoleucine | Provides the initial 2-methylbutyryl-CoA primer for anteiso-branched alkanes. |

| Valine | Provides the initial isobutyryl-CoA primer for iso-branched alkanes. |

| Leucine | Provides the initial isovaleryl-CoA primer for iso-branched alkanes. |

| Acetyl-CoA | Precursor for Malonyl-CoA, the primary two-carbon extender unit. |

| Malonyl-CoA | The primary two-carbon donor for fatty acid chain elongation. wikipedia.orgjackwestin.comquora.com |

| Methylmalonyl-CoA | Incorporates a methyl branch into the growing fatty acid chain. researchgate.netnih.govnih.govnih.gov |

List of Chemical Compounds

this compound

Acetyl-CoA

Fatty Acyl-CoA

Isoleucine

Leucine

Malonyl-CoA

Methylmalonyl-CoA

Valine

Acyl Reduction Pathway

Table 1: Overview of the Acyl Reduction Pathway

| Feature | Description | Key Enzyme Example | Organism Example |

|---|---|---|---|

| Primary Function | Synthesis of primary alcohols and wax esters from VLCFAs. | Fatty acyl-CoA reductase (CER4) oup.com | Arabidopsis thaliana oup.com |

| Substrate | Very-long-chain acyl-CoAs (VLCFAs) oup.com |

| Product | Primary alcohols with even-numbered carbon chains oup.com | | |

Decarbonylation Pathway

The decarbonylation pathway is the primary route for the biosynthesis of alkanes, including branched alkanes like this compound. msu.eduoup.com. This pathway involves two main steps that convert VLCFAs into alkanes oup.comresearchgate.net.

Reduction to Aldehyde : First, a very-long-chain acyl-CoA or acyl-ACP is reduced to a fatty aldehyde oup.comresearchgate.net. This step is catalyzed by an acyl-ACP reductase or a similar enzyme researchgate.netnih.gov. In Arabidopsis, the CER3 enzyme is involved in this reduction step oup.com.

Decarbonylation to Alkane : The resulting aldehyde is then decarbonylated, meaning its carbonyl carbon is removed, to produce an alkane with one less carbon atom than the aldehyde precursor researchgate.netnih.govnih.gov. This final step is catalyzed by an aldehyde decarbonylase, also known as an aldehyde-deformylating oxygenase (ADO) in some organisms nih.govresearchgate.net.

Crucially, research has confirmed that branched alkanes (iso-alkanes) are synthesized via this same decarbonylation pathway alongside their straight-chain counterparts oup.com. The branches are introduced earlier in the fatty acid synthesis process through the incorporation of methylated initiator or lengthener molecules researchgate.net. The entire process, from the branched fatty acid precursor to the final branched alkane, is a key part of producing the complex hydrocarbon mixtures found on the cuticles of many organisms researchgate.net.

Table 2: Overview of the Decarbonylation Pathway

| Step | Description | Key Enzyme Examples | Organism Examples |

|---|---|---|---|

| 1. Aldehyde Formation | Reduction of a VLCFA to a fatty aldehyde. | CER3 oup.com | Arabidopsis thaliana oup.com |

| 2. Alkane Formation | Decarbonylation of the fatty aldehyde to an alkane. | CER1, Aldehyde Decarbonylase, ADO oup.comnih.govresearchgate.net | Pisum sativum, Cyanobacteria, Arabidopsis thaliana oup.comnih.govnih.gov |

Genetic and Enzymatic Regulation of Branched Alkane Biosynthesis

The biosynthesis of branched alkanes is under tight genetic and enzymatic control. Specific genes encoding the enzymes of the decarbonylation pathway directly regulate the production of these compounds oup.com.

In Arabidopsis thaliana, the genes CER1 and CER3 are essential for the decarbonylation pathway. Mutations in either of these genes result in a deficiency of not only straight-chain alkanes but also branched alkanes oup.com. Conversely, the overexpression of the CER1 gene, which encodes the decarbonylase, leads to an accumulation of branched alkanes above normal levels oup.com.

Table 3: Key Genes in Branched Alkane Biosynthesis

| Gene(s) | Organism | Function | Effect of Altered Expression |

|---|---|---|---|

| CER1 | Arabidopsis thaliana | Encodes an aldehyde decarbonylase for alkane formation. oup.com | Overexpression increases branched alkane levels. oup.com |

| CER3 | Arabidopsis thaliana | Involved in the reduction of VLCFAs to aldehydes. oup.com | Mutation leads to a deficiency in branched alkanes. oup.com |

| ado / aar | Cyanobacteria | Encode aldehyde deformylating oxygenase and acyl-ACP reductase, respectively. nih.govresearchgate.net | Overexpression can increase alkane production. doaj.org |

Comparative Biosynthesis Across Organisms

While the fundamental two-step process of aldehyde formation followed by decarbonylation is a common theme, the specific enzymes involved have evolved differently across various forms of life, pointing to convergent evolution acs.orgnih.gov. The biosynthesis of identical or similar secondary metabolites in distantly related organisms, such as plants and insects, often occurs through different pathways or with functionally similar but structurally different enzymes nih.gov.

A key point of divergence is the nature of the aldehyde decarbonylase enzyme acs.org:

In insects , the decarbonylase is a membrane-bound enzyme belonging to the P450 family of cytochromes acs.org.

In cyanobacteria , the pathway utilizes a soluble, non-heme di-iron oxygenase known as aldehyde-deformylating oxygenase (ADO) acs.org. This soluble nature has made the cyanobacterial enzyme easier to study mechanistically acs.org.

In plants , the decarbonylase is also thought to be a non-heme iron enzyme located in the membrane, distinct from the types found in insects and cyanobacteria acs.org.

This divergence highlights that nature has developed multiple independent solutions for the conversion of fatty acids into hydrocarbons acs.org. In insects, branched alkanes are critical components of their cuticular hydrocarbon profiles, which serve functions from preventing water loss to chemical communication researchgate.net. In plants, these compounds are a key part of the epicuticular wax layer that protects against environmental stressors oup.com. The independent evolution of these pathways underscores the fundamental importance of branched alkanes in the biology of diverse organisms.

Table 4: Comparison of Decarbonylase Enzymes in Different Organisms

| Organism Group | Enzyme Type | Cellular Location |

|---|---|---|

| Insects | P450-type monooxygenase acs.org | Membrane-bound acs.org |

| Cyanobacteria | Soluble non-heme di-iron oxygenase (ADO) acs.org | Soluble acs.org |

| Plants | Non-heme iron protein acs.org | Membrane-bound acs.org |

Advanced Analytical Methodologies for 3 Methyloctacosane Research

Extraction and Sample Preparation Strategies

The initial and critical step in the analysis of 3-Methyloctacosane is its effective extraction from the sample matrix, which often involves insect cuticles or other lipid-rich sources. The choice of extraction method significantly influences the yield and purity of the target analyte.

Differential Solvent Extraction (e.g., Hexane (B92381), Dichloromethane)

Differential solvent extraction is a cornerstone technique for isolating hydrocarbons like this compound. This method leverages the principle of "like dissolves like," where nonpolar solvents are used to dissolve nonpolar compounds.

Hexane is a widely used nonpolar solvent for the extraction of cuticular hydrocarbons (CHCs) from insects. mdpi.comncsu.edu Its mild nature makes it suitable for extracting surface lipids without significantly disrupting internal tissues, a crucial factor when studying live specimens or when the integrity of internal lipids needs to be preserved. ncsu.edu The extraction process typically involves immersing the sample, such as whole insects or specific body parts, in hexane for a defined period, ranging from a few minutes to several hours. mdpi.comeje.cz For instance, a common procedure involves washing whole wasps in pentane (B18724) (a similar nonpolar solvent) for 2 minutes or immersing flies in hexane for 5 minutes. tandfonline.combioone.org Studies have shown that a double extraction with hexane can effectively remove the majority of cuticular hydrocarbons. ncsu.edu The duration of the extraction is a critical parameter that can affect the quantity and composition of the extracted hydrocarbons. eje.czbioone.org

Dichloromethane (B109758) (DCM) , a solvent of intermediate polarity, is also employed, sometimes in combination with other solvents, to extract a broader range of lipids. ocl-journal.orgeeer.orgnih.gov While hexane is effective for nonpolar compounds, DCM can extract slightly more polar lipids as well. nih.gov The choice between hexane and dichloromethane often depends on the specific research question and the complexity of the lipid matrix. For example, a mixture of acetone (B3395972) and hexane has been found to have a high extraction efficiency for weathered oil contamination in soil. eeer.org

The selection of the solvent and the extraction parameters are crucial for obtaining a representative sample of this compound and other relevant hydrocarbons for subsequent analysis.

Table 1: Comparison of Solvents for Hydrocarbon Extraction

| Solvent | Polarity | Typical Applications | Advantages | Disadvantages |

| Hexane | Nonpolar | Extraction of cuticular hydrocarbons from insects. mdpi.comncsu.edu | Mild, selective for nonpolar compounds, minimizes extraction of internal lipids. ncsu.edu | May not efficiently extract more polar compounds. |

| Dichloromethane (DCM) | Intermediate | Extraction of a broader range of lipids. ocl-journal.orgeeer.orgnih.gov | Can extract a wider variety of compounds than hexane. nih.gov | May extract more non-target compounds, potentially complicating analysis. |

| Pentane | Nonpolar | Extraction of cuticular hydrocarbons. tandfonline.com | Similar to hexane, effective for nonpolar compounds. | Volatile, requiring careful handling. |

| Acetone/Hexane Mixture | Mixed | Extraction of weathered petroleum hydrocarbons. eeer.org | High extraction efficiency for complex hydrocarbon mixtures. eeer.org | The mixture's properties need to be carefully controlled. |

Microextraction Techniques (e.g., Solid-Phase Microextraction for CHCs)

Solid-Phase Microextraction (SPME) has emerged as a powerful, solventless alternative for sampling cuticular hydrocarbons. antwiki.orgresearchgate.net This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes directly from the sample or its headspace. researchgate.netnih.gov

For the analysis of CHCs like this compound, direct contact SPME is often employed, where the fiber is gently rubbed on the surface of the insect's cuticle. researchgate.netpagepressjournals.org This method is particularly advantageous as it is non-destructive, allowing for repeated sampling from the same live individual. antwiki.organtwiki.org The choice of fiber coating is critical for efficient extraction. Polydimethylsiloxane (PDMS) coatings, especially with a 7 μm film thickness, have shown high efficiency in adsorbing long-chain CHCs. antwiki.orgnih.gov

SPME offers several benefits over traditional solvent extraction, including simplicity, reduced sample preparation time, and the elimination of solvent-related interferences. pagepressjournals.org While SPME and solvent extraction generally yield qualitatively similar hydrocarbon profiles, there can be quantitative differences. bioone.orgnih.gov For instance, SPME may extract relatively fewer short-chained CHCs compared to hexane extraction. nih.gov Despite these differences, SPME has been successfully validated for the analysis of CHCs in various insect species. antwiki.orgnih.gov

Chromatographic Separation Techniques

Following extraction, the complex mixture of hydrocarbons must be separated to isolate and identify individual components like this compound. Gas chromatography is the primary technique for this purpose.

Gas Chromatography (GC) Optimization for Branched Hydrocarbons

Gas chromatography (GC) is the method of choice for separating volatile and semi-volatile compounds such as hydrocarbons. The separation is achieved based on the differential partitioning of analytes between a stationary phase coated on a long capillary column and a mobile gas phase.

For the analysis of branched hydrocarbons like this compound, optimizing GC parameters is crucial to achieve adequate resolution from other isomers and homologous series of n-alkanes. Key parameters include the type of capillary column, temperature programming, and carrier gas flow rate. ifremer.fr Nonpolar capillary columns, such as those with a 5% phenyl-95% dimethylpolysiloxane stationary phase, are commonly used. ifremer.fr The use of long columns (e.g., 60-100 meters) can significantly enhance the separation of closely eluting isomers. ifremer.frresearchgate.net

Temperature programming, which involves gradually increasing the column temperature during the analysis, is essential for separating a wide range of hydrocarbons with different boiling points. ifremer.fr Retention indices, such as Kovats retention indices, are valuable tools for the tentative identification of methyl-branched alkanes based on their elution times relative to n-alkane standards. unl.edu

Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex hydrocarbon mixtures, one-dimensional GC may not provide sufficient resolving power. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant advantage. mosh-moah.desepsolve.com GCxGC employs two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. sepsolve.com This setup provides a much higher peak capacity, allowing for the separation of components that co-elute in a single-column system. sepsolve.com

In GCxGC, compounds are separated based on their volatility in the first dimension and their polarity in the second dimension. mosh-moah.de This results in a structured two-dimensional chromatogram where compounds of the same chemical class tend to appear in specific regions, facilitating their identification. mosh-moah.denih.gov GCxGC is particularly useful for distinguishing between different hydrocarbon subgroups, such as n-alkanes, iso-alkanes, and cycloalkanes. mosh-moah.de

Mass Spectrometric Elucidation and Quantification

Following chromatographic separation, mass spectrometry (MS) is used for the definitive identification and quantification of this compound.

Mass spectrometry bombards molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound. For branched alkanes like this compound, fragmentation preferentially occurs at the branching point due to the increased stability of the resulting secondary or tertiary carbocations. ic.ac.ukjove.comwhitman.edu The molecular ion peak (the peak corresponding to the intact molecule) of branched alkanes is often weak or even absent in electron ionization (EI) mass spectra, especially in highly branched compounds. jove.commsu.edu

The mass spectrum of this compound would be expected to show characteristic fragment ions resulting from cleavage at the C2-C3 and C3-C4 bonds around the methyl group. The identification is confirmed by comparing the obtained mass spectrum and retention time with those of an authentic standard or with data from spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnih.govnist.gov For instance, the mass spectrum of a C29 anteiso-alkane (like this compound) shows characteristic fragments. doi.org

Quantification of this compound is typically performed using the area of a specific ion peak in the mass spectrum, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. An internal standard, a known amount of a compound not present in the sample, is usually added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for analyzing volatile compounds such as hydrocarbons. In EI-MS, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. wikipedia.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

For this compound (C₂₉H₆₀, molecular weight: 408.8 g/mol ), the molecular ion peak at m/z 408 is often weak or absent due to the high energy of the ionization process, which favors fragmentation. wikipedia.orgnih.gov The fragmentation of long-chain alkanes is dominated by the cleavage of C-C bonds, producing a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).

The presence of a methyl branch at the C-3 position significantly influences the fragmentation pattern. Cleavage is favored at the branching point, leading to characteristic ions. The primary fragmentation pathways for this compound involve the loss of alkyl radicals. Key fragment ions observed in the EI-MS spectrum include:

Loss of an ethyl group (C₂H₅•): Cleavage between C-2 and C-3 results in a stable secondary carbocation at m/z 379 (M-29).

Loss of a methyl group (CH₃•): While less favored than cleavage at the branch, loss of the methyl group at C-3 can produce an ion at m/z 393 (M-15).

Characteristic small fragments: Like other long-chain alkanes, the spectrum shows prominent peaks at m/z 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ ions, respectively. nih.govnih.gov The peak at m/z 57 is often the base peak in the spectrum of saturated hydrocarbons. nih.govlibretexts.org

These fragmentation patterns, when compared with spectral libraries like those from the National Institute of Standards and Technology (NIST), provide strong evidence for the identification of this compound. nih.gov

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 408 | [C₂₉H₆₀]⁺ | Molecular Ion (often low abundance) |

| 379 | [C₂₇H₅₅]⁺ | Loss of an ethyl radical (C₂H₅•), indicative of a C-3 branch |

| 57 | [C₄H₉]⁺ | Highly stable tert-butyl cation or sec-butyl cation, often the base peak nih.govnih.gov |

| 71 | [C₅H₁₁]⁺ | Common alkyl fragment nih.govnih.gov |

| 85 | [C₆H₁₃]⁺ | Common alkyl fragment nih.govnih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation of a specific, pre-selected ion. youtube.com This technique is particularly useful for distinguishing between isomers that might produce similar initial EI-MS spectra. chromatographyonline.com

The process for this compound would involve:

Precursor Ion Selection: In the first stage of the mass spectrometer, a characteristic fragment ion from the initial EI-MS analysis (e.g., the m/z 379 ion) is isolated.

Collision-Induced Dissociation (CID): The selected precursor ion is passed into a collision cell, where it collides with an inert gas (like argon or nitrogen). This collision imparts energy, causing the precursor ion to fragment further. wikipedia.org

Product Ion Analysis: The resulting product ions are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.

The fragmentation pattern of the m/z 379 ion would be expected to show further losses of alkyl groups, confirming its composition and, by extension, the structure of the original molecule. This method allows for the precise location of the methyl branch along the alkane chain. chromatographyonline.comscribd.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a compound with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. nih.gov

For this compound, HRMS provides a highly accurate mass measurement of the molecular ion.

Nominal Mass: 408

Exact Mass: 408.7867 nist.gov

This precision allows for the unambiguous determination of the elemental formula as C₂₉H₆₀. HRMS can differentiate this compound from other compounds that may have the same nominal mass but different elemental compositions. nih.gov This capability is crucial in the analysis of complex mixtures where multiple compounds may co-elute or have similar properties. uni.lu The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, ensures the confident assignment of chemical formulas. researchgate.net

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance for structural verification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. jeol.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. filab.frmeasurlabs.com

For this compound, NMR analysis would confirm the connectivity of atoms:

¹³C NMR: The ¹³C NMR spectrum of this compound would show distinct signals for each chemically unique carbon atom. nih.gov The carbons near the branch point (C-2, C-3, C-4, and the methyl carbon) would have characteristic chemical shifts that differ significantly from the repeating methylene (B1212753) (-CH₂-) carbons of the long straight-chain portion. The large number of similar methylene carbons in the straight-chain section would produce a dense, overlapping signal region.

¹H NMR: The ¹H NMR spectrum would similarly show characteristic signals. The methine proton (-CH-) at the C-3 position would appear as a multiplet. The protons of the methyl group attached to C-3 would appear as a doublet, and the terminal methyl groups at C-1 and the end of the long chain would each produce a triplet. The numerous methylene protons along the chain would create a large, complex signal.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, providing definitive confirmation of the C-H attachments and solidifying the structural assignment. nih.govscirp.org

Retention Index Profiling and Compound Identification

In gas chromatography (GC), the retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkane standards. researchgate.netucl.ac.be This value is more reproducible between different instruments and analytical conditions than the raw retention time. researchgate.net The Kovats Retention Index is a commonly used system for non-polar stationary phases.

The identification of this compound in a complex sample is greatly aided by comparing its experimentally determined retention index with values from established databases. nih.govresearchgate.net Different reported retention indices for this compound on standard non-polar columns demonstrate a high degree of consistency.

| Retention Index (RI) Value | Column Type | Reference |

| 2876.4 | Standard non-polar | PubChem nih.gov |

| 2875 | Standard non-polar | PubChem nih.gov |

| 2872 | Standard non-polar | PubChem nih.gov |

| 2869 | Standard non-polar | PubChem nih.gov |

| 2871.9 | Semi-standard non-polar | PubChem, NIST nih.govnist.gov |

The slight variations in reported values can be attributed to minor differences in the specific GC column (e.g., phase thickness) and the temperature programming used during the analysis. nist.gov By combining retention index matching with mass spectral data, analysts can achieve a very high level of confidence in compound identification.

Future Directions and Emerging Research Avenues for 3 Methyloctacosane

Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a powerful framework for unraveling the complexity of 3-methyloctacosane biosynthesis and its physiological roles. By integrating multiple layers of biological data, researchers can move beyond studying single components to understanding the entire system.

Integration of Metabolomics and Transcriptomics

The combination of metabolomics (the study of all small molecules in a system) and transcriptomics (the study of all gene transcripts) is a potent strategy for elucidating the genetic basis of metabolic pathways. In the context of this compound, this integrated approach can identify the genes responsible for its production and how their expression is regulated by environmental or developmental cues.

Studies on insect-resistant plants have successfully used this integrated approach to link the expression of specific genes in the phenylpropanoid biosynthesis pathway to the accumulation of defensive metabolites. nih.govnih.gov A similar strategy can be applied to insects. For example, by comparing the transcriptomes and metabolomes of different insect populations or individuals under varying conditions (e.g., high vs. low humidity), researchers could correlate the abundance of this compound with the expression levels of candidate genes, such as those encoding elongases, reductases, and decarbonylases. This would provide strong evidence for the specific genes involved in the biosynthesis of this and other branched alkanes, revealing how insects fine-tune their CHC profiles in response to environmental challenges. mdpi.com

Table 1: Hypothetical Integrated 'Omics' Study on this compound Production in Insects

| Experimental Group | Expected this compound Level | Expected Transcriptomic Profile | Research Goal |

| Low Humidity (Desiccated) | High | Upregulation of elongase, reductase, and decarbonylase genes | Identify genes linked to desiccation resistance via CHC modification |

| High Humidity (Control) | Low | Baseline expression of biosynthesis genes | Establish a baseline for gene expression and metabolite levels |

| Mating vs. Non-mating | Variable | Differential expression of genes in the oenocytes | Uncover genes involved in the production of CHCs as mating signals |

Proteomic Analysis of Biosynthetic Enzymes

While transcriptomics reveals which genes are expressed, proteomics—the large-scale study of proteins—confirms which enzymes are actually present and active. A key challenge in understanding this compound synthesis is identifying the specific enzymes that catalyze each step, particularly the branching process. The biosynthesis of long-chain alkanes from fatty acids involves a multi-step pathway including fatty acyl-CoA synthetases, elongases, fatty acyl-CoA reductases, and aldehyde decarbonylases. sdu.edu.cnoup.com

Proteomic studies on hydrocarbon-degrading bacteria have successfully identified distinct sets of enzymes for metabolizing linear versus branched alkanes. nih.gov For instance, analysis of Alcanivorax borkumensis revealed that different cytochrome P450 enzymes and alcohol dehydrogenases were expressed when the bacterium was grown on the branched alkane pristane (B154290) compared to a linear alkane. nih.gov This suggests that specific enzymes for branched-chain synthesis exist and could be identified through similar comparative proteomic approaches in insects known to produce high levels of this compound. By comparing the proteomes of oenocytes (the specialized cells that synthesize CHCs) from different species or developmental stages, researchers could pinpoint the specific cytochrome P450s, reductases, and other enzymes that constitute the this compound synthesis machinery. kemdiktisaintek.go.idelifesciences.org

Synthetic Biology and Heterologous Production of Branched Alkanes

The development of synthetic biology offers a promising avenue for the sustainable production of valuable chemicals, including long-chain branched alkanes. frontiersin.org By engineering metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae (yeast), it is possible to produce compounds that are otherwise difficult to synthesize chemically or extract from natural sources. researchgate.netsjtu.edu.cn

The heterologous production of alkanes typically involves introducing genes for the core biosynthetic pathway. frontiersin.org This includes an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO) from cyanobacteria, or cytochrome P450 enzymes from insects. sdu.edu.cn To produce branched alkanes like this compound, this pathway would need to be supplemented with enzymes that can introduce a methyl group at the correct position. This could involve harnessing the promiscuity of existing enzymes or discovering and engineering novel methyltransferases. hznu.edu.cn

Challenges in this field include optimizing the flux through the biosynthetic pathway, preventing the engineered organism from metabolizing the target compound, and managing potential toxicity of the product. antheia.bio Overcoming these hurdles could lead to the large-scale, bio-based production of this compound for applications in biofuels, lubricants, or as a platform for creating other complex chemicals.

Environmental and Climate Change Impacts on this compound Profiles

Cuticular hydrocarbons are at the forefront of an insect's interaction with its environment, and their composition is highly sensitive to abiotic factors such as temperature and humidity. scielo.br As global climate change leads to rising temperatures and more frequent droughts, understanding how CHC profiles respond is crucial for predicting insect survival and distribution. biorxiv.orgresearchgate.netnih.gov

Research has shown that insects often adapt to warmer or drier conditions by modifying their CHC layer to enhance its waterproofing ability. mdpi.comresearchgate.net A common adaptation is to increase the proportion of longer-chain and methyl-branched alkanes. mdpi.combiologists.com These molecules generally have higher melting points and pack more tightly than shorter-chain or unsaturated hydrocarbons, creating a more effective barrier against water loss. For example, studies on Drosophila mojavensis showed that mean hydrocarbon chain length increased at higher acclimation temperatures. biologists.com In the water beetle Enochrus jesusarribasi, acclimation to desiccation stress resulted in an increased relative abundance of methyl-branched compounds. mdpi.com Given that this compound is a prevalent methyl-branched CHC, its abundance is likely to be actively modulated in many insect species in response to climate-related stressors. Future research will focus on tracking these changes in various species to model their adaptive capacity to a changing world.

Table 2: Observed and Predicted Changes in Insect CHC Profiles in Response to Environmental Stress

| Environmental Stressor | Observed/Predicted Change in CHC Profile | Functional Consequence | Key Compound Classes Involved |

| Increased Temperature | Increase in average chain length | Increased melting point of cuticular wax | Long-chain n-alkanes, methyl-branched alkanes |

| Decreased Humidity (Desiccation) | Increase in total CHC amount; higher proportion of saturated and branched alkanes | Reduced cuticular permeability | n-Alkanes, methyl-branched alkanes (e.g., this compound) |

| Anthropogenic Pollutants | Alteration of CHC ratios | Disruption of chemical communication signals | All classes, variable effects |

Elucidation of Novel Biological Roles and Applications

The primary roles of this compound as a component of the waterproof cuticular layer and as a chemical signal are well-recognized. nih.govresearchgate.net CHCs, including branched alkanes, are fundamental to an insect's ability to prevent dehydration, a critical function for terrestrial life. scielo.br Concurrently, these compounds act as non-volatile contact pheromones, conveying information about species, sex, reproductive status, and colony membership, which is essential for mating and social cohesion. scielo.brmurraystate.eduscielo.br

However, emerging research suggests that the functions of CHCs may be even more diverse. For instance, the cuticular layer acts as a barrier not only to water but also to pathogens. Some CHCs may have direct antimicrobial properties, a possibility that is largely unexplored for this compound. Furthermore, the specific stereochemistry (the 3D arrangement of atoms) of methyl-branched alkanes can be crucial for their biological activity. Recent advances in analytical chemistry now allow for the determination of the absolute configuration of these molecules, opening the door to understanding how chirality influences their role in chemical communication. pnas.org Exploring these novel roles could lead to new applications, for example, in the development of species-specific pest control agents that disrupt communication or new antimicrobial compounds.

Development of Advanced Bioanalytical Tools for Trace Analysis

Progress in understanding this compound is intrinsically linked to advancements in analytical technology. The standard method for analyzing CHCs is gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of complex hydrocarbon mixtures. scielo.br However, conventional GC-MS has limitations, particularly in detecting very-long-chain hydrocarbons (above C40) and in distinguishing between isomers with very similar properties. mdpi.com

Several advanced techniques are emerging to overcome these challenges.

Silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) is a novel technique that can detect a much broader range of CHCs, including those with very long chains (up to C58), providing a more complete picture of the cuticular profile. mdpi.com

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) , especially using NO+ as a reagent ion, allows for the real-time, online measurement of higher alkanes, including branched isomers, which is a significant advantage for studying their atmospheric chemistry or rapid changes in biological systems. copernicus.org

Hyphenated techniques , such as two-dimensional gas chromatography (GCxGC-MS), offer vastly improved separation power, enabling the resolution of complex isomeric mixtures that are intractable by single-dimension GC. Other methods like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) offer high spatial resolution for elemental analysis but could be adapted for molecular imaging in the future. frontiersin.orgnumberanalytics.com

The development of these and other tools for the sensitive and accurate trace analysis of compounds like this compound will be critical for future discoveries, from detecting subtle environmental shifts in CHC profiles to elucidating the precise structures of pheromonal cues. pnas.org

Q & A

Q. How can systematic reviews address the scarcity of long-term toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.